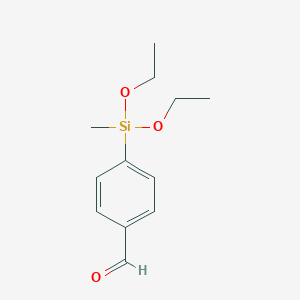
4-(Diethoxy(methyl)silyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethoxy(methyl)silyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde group attached to a diethoxy(methyl)silyl moiety
准备方法
Synthetic Routes and Reaction Conditions
4-(Diethoxy(methyl)silyl)benzaldehyde can be synthesized through a condensation reaction involving 3-aminopropyl(diethoxy)methylsilane and 4-hydroxybenzaldehyde . The reaction typically occurs under reflux conditions in a suitable solvent such as toluene, with the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-(Diethoxy(methyl)silyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Diethoxy(methyl)silyl)benzoic acid.
Reduction: 4-(Diethoxy(methyl)silyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
4-(Diethoxy(methyl)silyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polymers and other organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 4-(Diethoxy(methyl)silyl)benzaldehyde involves its reactivity with various functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the silyl group can participate in substitution and condensation reactions. These interactions enable the compound to form a wide range of derivatives with diverse chemical properties .
相似化合物的比较
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Similar structure with a tert-butyldimethylsilyl group instead of a diethoxy(methyl)silyl group.
3-(Diethoxy(methyl)silyl)propan-1-amine: Contains a similar diethoxy(methyl)silyl group but with an amine functionality.
Uniqueness
The presence of the silyl group enhances its stability and allows for the formation of diverse derivatives through substitution reactions .
属性
分子式 |
C12H18O3Si |
|---|---|
分子量 |
238.35 g/mol |
IUPAC 名称 |
4-[diethoxy(methyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H18O3Si/c1-4-14-16(3,15-5-2)12-8-6-11(10-13)7-9-12/h6-10H,4-5H2,1-3H3 |
InChI 键 |
YZMRIFZQIAXSBB-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(C1=CC=C(C=C1)C=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


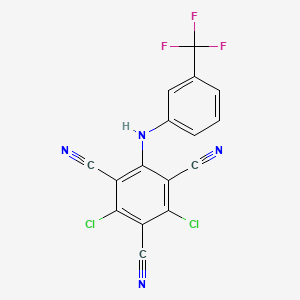
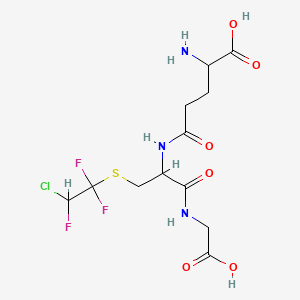

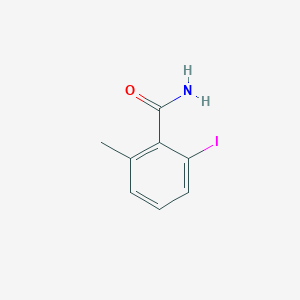
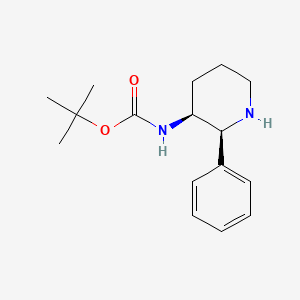
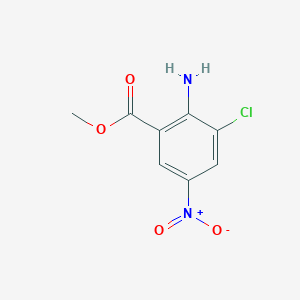
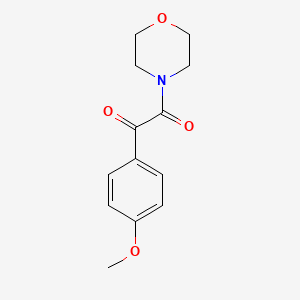
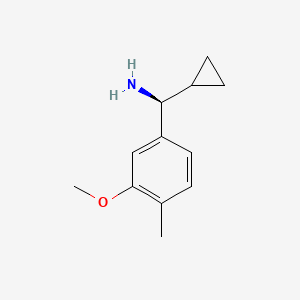
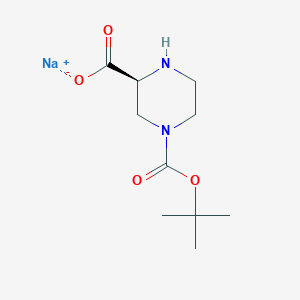
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

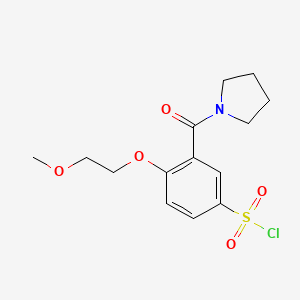
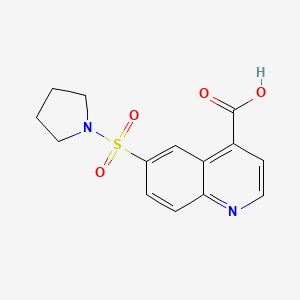
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
